2-Methoxyquinoline-7-boronic acid
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Overview
Description
2-Methoxyquinoline-7-boronic acid is an organoboron compound with the molecular formula C₁₀H₁₀BNO₃ It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
Mechanism of Action
Target of Action
The primary target of 2-Methoxyquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, This compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by This compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of This compound The compound’s success in the sm coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of This compound is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction .
Action Environment
The action of This compound is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
2-Methoxyquinoline-7-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyquinoline-7-boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyquinoline-7-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as palladium acetate or palladium chloride, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane or boronate esters.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
2-Methoxyquinoline-7-boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for biological imaging and sensing applications.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique reactivity and functional group compatibility.
Comparison with Similar Compounds
2-Methoxyquinoline-7-boronic acid can be compared with other similar boronic acid derivatives:
Similar Compounds: Examples include phenylboronic acid, 4-carboxyphenylboronic acid, and 2-bromo-5-pyridylboronic acid.
Uniqueness: The presence of the methoxy and quinoline groups in this compound imparts unique electronic and steric properties, making it distinct from other boronic acids
Properties
IUPAC Name |
(2-methoxyquinolin-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-3-7-2-4-8(11(13)14)6-9(7)12-10/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAYIXACPMADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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